tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxidation of the TBDMS-protected hydroxylmethyl group at C5 to the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Substitution: The major products depend on the substituents introduced, resulting in various functionalized derivatives of the original compound.
Scientific Research Applications
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of bicyclic frameworks with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic framework. The nitrogen atom in the structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes, receptors, and other proteins.
Comparison with Similar Compounds
- Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
Uniqueness: Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical properties, such as increased steric hindrance and stability, making it a valuable compound for various applications.
Properties
CAS No. |
2173473-64-6 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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